BenchChemオンラインストアへようこそ!

(R)-Hexaconazole

Chiral fungicide Enantioselective bioactivity Triazole antifungal

(R)-Hexaconazole (CAS 221627-81-2), also designated (+)-hexaconazole, is the dextrorotatory enantiomer of the chiral triazole fungicide hexaconazole. It is the single-enantiomer form corresponding to the (R) absolute configuration at the chiral carbon bearing the hydroxyl group, with its antipode being (S)-(−)-hexaconazole.

Molecular Formula C14H17Cl2N3O
Molecular Weight 314.2 g/mol
CAS No. 221627-81-2
Cat. No. B12730648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Hexaconazole
CAS221627-81-2
Molecular FormulaC14H17Cl2N3O
Molecular Weight314.2 g/mol
Structural Identifiers
SMILESCCCCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O
InChIInChI=1S/C14H17Cl2N3O/c1-2-3-6-14(20,8-19-10-17-9-18-19)12-5-4-11(15)7-13(12)16/h4-5,7,9-10,20H,2-3,6,8H2,1H3/t14-/m0/s1
InChIKeySTMIIPIFODONDC-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Hexaconazole (CAS 221627-81-2): Procurement-Grade Identification and Chiral Context for the Less-Active Triazole Enantiomer


(R)-Hexaconazole (CAS 221627-81-2), also designated (+)-hexaconazole, is the dextrorotatory enantiomer of the chiral triazole fungicide hexaconazole . It is the single-enantiomer form corresponding to the (R) absolute configuration at the chiral carbon bearing the hydroxyl group, with its antipode being (S)-(−)-hexaconazole [1]. Commercial hexaconazole formulations are marketed as the racemate (rac-hexaconazole), an equimolar mixture of (R)-(+) and (S)-(−) enantiomers [2]. As a sterol 14α-demethylase (CYP51) inhibitor, hexaconazole disrupts ergosterol biosynthesis in target fungi; however, the two enantiomers exhibit profoundly divergent bioactivity, toxicity, environmental fate, and pharmacokinetic profiles [3]. Procurement of the isolated (R)-enantiomer is essential for applications requiring enantiopure reference material, chiral analytical method development, enantioselective environmental fate studies, and differential toxicity assessments.

Why Rac-Hexaconazole or (S)-Hexaconazole Cannot Substitute for (R)-Hexaconazole in Analytical and Environmental Research


The two hexaconazole enantiomers, while sharing identical physicochemical properties (molecular weight 314.2 g/mol, log P, solubility), exhibit profoundly divergent biological and environmental behaviors that render them non-interchangeable for any application requiring defined stereochemical composition [1]. (R)-(+)-Hexaconazole is the less fungicidally active enantiomer, being 11–13-fold weaker than (S)-(−)-hexaconazole against several target fungal pathogens [2]. It also displays distinct degradation kinetics: (R)-(+)-hexaconazole degrades faster in plant matrices (leading to enrichment of the (S)-(−)-form in crops) but persists longer in soil [3]. In mammalian systems, (R)-(+)-hexaconazole is cleared more rapidly from plasma (shorter half-life, higher clearance) than the (S)-(−)-enantiomer [4]. Furthermore, the two enantiomers exhibit differential toxicological profiles toward non-target organisms, including earthworms, algae, and human cell lines [5]. These stereospecific differences mean that racemic hexaconazole cannot serve as a surrogate for the isolated (R)-enantiomer in enantioselective analytical workflows, environmental monitoring, toxicokinetic studies, or regulatory enantiomer-specific risk assessments.

(R)-Hexaconazole Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


Fungicidal Bioactivity: (R)-(+)-Hexaconazole Is 11–13-Fold Less Active Than (S)-(−)-Hexaconazole Against Major Fungal Pathogens

In a direct head-to-head comparison using optically pure enantiomers and rac-hexaconazole tested against four target fungi, (S)-(−)-hexaconazole consistently exhibited far superior fungicidal activity relative to (R)-(+)-hexaconazole [1]. Against Alternaria solani, Alternaria mali, and Monilinia fructicola, the (S)-(−)-enantiomer was 11–13-fold more potent. Against Colletotrichum gloeosporioides, the differential was 1.26-fold [1]. This establishes (R)-(+)-hexaconazole as the substantially less active enantiomer, making it unsuitable as a stand-alone fungicidal agent but valuable as a reference standard for enantiopurity verification and as a negative control in bioactivity assays.

Chiral fungicide Enantioselective bioactivity Triazole antifungal

Aquatic Algal Toxicity: (R)-(+)-Hexaconazole Is 5.5-Fold Less Toxic Than (S)-(−)-Hexaconazole to Scenedesmus obliquus

In a 96-h acute toxicity assay using the freshwater green alga Scenedesmus obliquus, the EC50 values for rac-hexaconazole, (R)-(+)-hexaconazole, and (S)-(−)-hexaconazole were 0.178, 0.355, and 0.065 mg/L, respectively [1]. This demonstrates that (R)-(+)-hexaconazole is approximately 5.5-fold less toxic than (S)-(−)-hexaconazole and approximately 2-fold less toxic than the racemate [1]. The study further showed that (S)-(−)-hexaconazole exposure resulted in significantly lower chlorophyll a and chlorophyll b content and higher malondialdehyde levels compared to (R)-(+)-hexaconazole, confirming the enantioselective nature of the toxic effects [1].

Enantioselective ecotoxicity Algal bioassay Chiral pesticide risk assessment

Enantioselective Dissipation in Crops: (R)-(+)-Hexaconazole Degrades Faster in Tomato Than (S)-(−)-Hexaconazole, Leading to Enantiomeric Enrichment

Field trials investigating the dissipation of hexaconazole enantiomers in tomato revealed clear enantioselectivity: (R)-(+)-hexaconazole degraded faster than (S)-(−)-hexaconazole, with half-lives of 3.38 days (R-(+)) and 2.96 days (S)-(−)), resulting in progressive enrichment of the (S)-(−)-form in tomato fruit [1]. In contrast, dissipation in green pepper was non-enantioselective, with both enantiomers exhibiting half-lives of approximately 4.36 days [1]. A separate study in cucumber and head cabbage confirmed that the (R)-(+)-enantiomer consistently degraded more rapidly than the (S)-(−)-form in plant matrices [2]. However, in field soil, the degradation pattern was reversed: (S)-(−)-hexaconazole dissipated faster than the (R)-(+)-form, leading to enrichment of the latter in soil [2].

Enantioselective degradation Food residue analysis Chiral pesticide dissipation

Earthworm Acute Toxicity: (R)-(−)-Hexaconazole Is 2.6-Fold Less Acutely Toxic Than (S)-(+)-Hexaconazole to Eisenia fetida

A direct enantiomer-level toxicity study in earthworms (Eisenia fetida) demonstrated that the acute toxicity of (S)-(+)-hexaconazole was substantially higher than that of (R)-(−)-hexaconazole, with 48-h LC50 values of 8.62 and 22.35 μg/cm², respectively [1]. This represents a 2.6-fold difference. Beyond acute lethality, at a sublethal concentration of 25 mg/kg, (S)-(+)-hexaconazole induced significantly greater oxidative stress, as evidenced by higher malonaldehyde (MDA) content, elevated cytochrome P450 levels, and increased 8-hydroxy-2-deoxyguanosine (8-OHdG) compared to the (R)-(−)-enantiomer [1]. Transcriptomic analysis further revealed that (S)-(+)-hexaconazole more severely impacted steroid biosynthesis, arachidonic acid metabolism, and cell cycle regulatory pathways [1]. Notably, in artificial soil, the (R)-(−)-enantiomer degraded preferentially (p < 0.05), whereas no significant enantioselective bioaccumulation was observed in earthworm tissue [1].

Soil ecotoxicology Enantioselective toxicity Non-target organism risk

Mammalian Pharmacokinetics: (R)-(+)-Hexaconazole Is Cleared 1.3-Fold Faster from Plasma Than (S)-(−)-Hexaconazole in Rabbits

Following intravenous administration of racemic hexaconazole (30 mg/kg) to rabbits, plasma, liver, and kidney concentrations of the (R)-(+)-enantiomer decreased more rapidly than those of the (S)-(−)-enantiomer [1]. The (−)-/(+)-enantiomer ratio of the area under the concentration-time curve (AUC0–∞) was 1.35, indicating 35% greater systemic exposure to the (S)-(−)-form [1]. The total plasma clearance (CL) of the (R)-(+)-enantiomer was more than 1.3-fold higher than that of (S)-(−)-hexaconazole [1]. The enantiomeric ratio (ER) increased with time in all tissues examined, confirming progressive enrichment of the (S)-(−)-enantiomer [1]. In a separate study in mice, the plasma half-lives of (S)-(+)- and (R)-(−)-hexaconazole after oral administration were 3.07 and 3.71 hours, respectively, with the (S)-(+)-enantiomer decreasing faster in most tissues [2]. Molecular docking indicated that (S)-(+)-hexaconazole binds more stably to CYP450arom than (R)-(−)-hexaconazole, consistent with its preferential metabolism [2].

Stereoselective pharmacokinetics Enantioselective metabolism Toxicokinetics

In Vitro Hepatic Metabolism: (R)-(+)-Hexaconazole Is Degraded ~1.7-Fold Faster Than (S)-(−)-Hexaconazole in Rat Liver Microsomes

In vitro incubation of racemic hexaconazole with rat hepatic microsomes revealed significant enantioselective degradation, with (R)-(+)-hexaconazole disappearing substantially faster than (S)-(−)-hexaconazole [1]. When rac-hexaconazole was incubated, the degradation half-lives (t1/2) were 13.95 min for (R)-(+)-hexaconazole and 23.70 min for (S)-(−)-hexaconazole, representing a 1.70-fold difference [1]. When each enantiomer was incubated separately, the t1/2 values were 23.54 min for (R)-(+) and 44.18 min for (S)-(−), a 1.88-fold difference [1]. Intrinsic metabolic clearance (CLint) of (R)-(+)-hexaconazole was 1.12 times that of (S)-(−)-hexaconazole [1]. A competitive inhibition interaction was confirmed between the enantiomers, with a significant difference in IC50 values: IC50 (−)/(+)/IC50 (+)/(−) = 1.88 [1]. The study further demonstrated that hexaconazole is configurationally stable in this system, with no chiral inversion occurring [1]. Gender-related differences were also reported, with both enantiomers metabolized faster in male rat hepatic microsomes than in female [2].

Enantioselective metabolism Hepatic clearance In vitro toxicology

(R)-Hexaconazole Procurement Application Scenarios: Where the Less-Active Enantiomer Delivers Critical Research Value


Chiral Analytical Method Development and Enantiopurity Verification

(R)-(+)-Hexaconazole serves as an essential enantiopure reference standard for developing and validating chiral chromatographic methods (HPLC, LC-MS/MS, SFC) used to separate and quantify hexaconazole enantiomers in environmental samples, food commodities, and biological matrices. Given that the (S)-(−)-enantiomer is the primary bioactive component (11–13-fold more fungicidal) [1], quality control of enantiopure (S)-(−)-hexaconazole formulations—should they be developed—requires (R)-(+)-hexaconazole as the reference marker for the undesired enantiomer, with demonstrated separation on cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phases [2].

Enantioselective Environmental Fate and Residue Monitoring Studies

Because (R)-(+)-hexaconazole exhibits matrix-dependent degradation behavior—faster dissipation in crops (t1/2 = 3.38 d in tomato) but slower dissipation in soil relative to (S)-(−)-hexaconazole [1]—it is indispensable as a calibration standard in enantiomer-specific environmental monitoring programs. Quantifying the enantiomer fraction (EF) in food and environmental samples requires authentic (R)-(+)-hexaconazole to establish calibration curves and validate method accuracy for residue analysis in crops, soil, and water [2].

Enantiomer-Specific Toxicological Risk Assessment for Non-Target Organisms

The differential toxicity of hexaconazole enantiomers—(R)-(+)-hexaconazole being 5.5-fold less toxic to algae (96-h EC50 = 0.355 vs. 0.065 mg/L) [1] and 2.6-fold less toxic to earthworms (48-h LC50 = 22.35 vs. 8.62 μg/cm²) [2]—means that environmental risk assessments based solely on total hexaconazole residues may overestimate or underestimate actual risk depending on the enantiomeric composition. (R)-(+)-Hexaconazole is required as a test substance in isolated-enantiomer toxicity assays to generate enantiomer-specific ecotoxicity data for regulatory submissions.

Enantioselective Metabolism and Drug Interaction Studies in Preclinical Models

In vitro and in vivo studies have established that (R)-(+)-hexaconazole is metabolized 1.7–1.9-fold faster than (S)-(−)-hexaconazole in rat hepatic microsomes, with competitive inhibition between enantiomers (IC50 ratio = 1.88) and gender-dependent clearance differences [1]. Furthermore, in rabbits, (R)-(+)-hexaconazole exhibits 1.3-fold higher plasma clearance [2]. These findings necessitate the use of enantiopure (R)-(+)-hexaconazole as a substrate in isolated-enantiomer metabolic stability assays, CYP phenotyping studies, and toxicokinetic investigations to accurately characterize the metabolic disposition of each stereoisomer without confounding by enantiomer-enantiomer interactions.

Quote Request

Request a Quote for (R)-Hexaconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.